3-Methoxy-N-[5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazol-2-yl]-benzamide
Description
3-Methoxy-N-[5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazol-2-yl]-benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a tetrahydrofuran (THF) moiety. The thiadiazole scaffold is known for its electron-deficient nature, enabling interactions with biological targets via hydrogen bonding and π-π stacking.
Properties
IUPAC Name |
3-methoxy-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-19-10-5-2-4-9(8-10)12(18)15-14-17-16-13(21-14)11-6-3-7-20-11/h2,4-5,8,11H,3,6-7H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJYRCAJIWDHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-[5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazol-2-yl]-benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the tetrahydrofuran moiety and the methoxybenzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-[5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazol-2-yl]-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiadiazole ring, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-Methoxy-N-[5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazol-2-yl]-benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-Methoxy-N-[5-(tetrahydro-furan-2-yl)-[1,3,4]thiadiazol-2-yl]-benzamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring and methoxybenzamide moiety can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- The target compound's THF group provides a saturated oxygen-containing ring, which may improve aqueous solubility compared to the unsaturated furan-vinyl-cyano analog .
- The antipyrine-containing analog in exhibits thermal stability up to 200°C, suggesting that bulky substituents (e.g., THF) could similarly enhance stability.
Thiadiazole Derivatives with Aromatic Substituents
Key Observations :
- Pyridinyl-acetyl substituents (e.g., ) introduce electron-withdrawing effects, which may enhance antibacterial potency compared to the electron-donating methoxy group in the target.
Oxadiazole vs. Thiadiazole Core Comparison
Key Observations :
- Oxadiazoles (e.g., ) generally exhibit higher anti-inflammatory activity due to their oxygen-mediated hydrogen-bonding capacity.
- Thiadiazoles (e.g., target compound) may offer better metabolic stability due to sulfur’s lower electronegativity, reducing oxidative degradation.
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs) : Nitro-substituted oxadiazoles (e.g., ) show superior anti-inflammatory activity compared to methoxy-substituted analogs, suggesting EWGs enhance target binding.
- Electron-Donating Groups (EDGs) : The target compound’s methoxy group may reduce binding affinity but improve pharmacokinetic properties (e.g., half-life).
- Heterocyclic Substituents : THF’s oxygen atom in the target compound could mimic natural substrates in enzymatic pathways, a feature absent in phenyl- or pyridinyl-substituted analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
